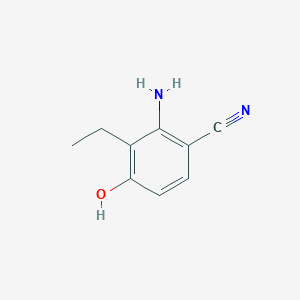

2-Amino-3-ethyl-4-hydroxybenzonitrile

Description

Its properties must be inferred through comparisons with structurally similar compounds.

Properties

CAS No. |

102569-27-7 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-amino-3-ethyl-4-hydroxybenzonitrile |

InChI |

InChI=1S/C9H10N2O/c1-2-7-8(12)4-3-6(5-10)9(7)11/h3-4,12H,2,11H2,1H3 |

InChI Key |

KVLHEPUUHJWMRV-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1N)C#N)O |

Canonical SMILES |

CCC1=C(C=CC(=C1N)C#N)O |

Synonyms |

Benzonitrile, 2-amino-3-ethyl-4-hydroxy- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights three benzonitrile derivatives with overlapping functional groups (amino, methyl, nitrile). While none are direct analogs of 2-Amino-3-ethyl-4-hydroxybenzonitrile, their structural and commercial data provide a basis for comparison.

Table 1: Key Properties of Comparable Benzonitrile Derivatives

Structural and Functional Differences

Substituent Position and Type: Ethyl vs. Methyl Groups: The ethyl group in 2-Amino-3-ethyl-4-hydroxybenzonitrile introduces greater steric hindrance and hydrophobicity compared to the methyl group in 4-Amino-3-methylbenzonitrile. This may reduce solubility in polar solvents but enhance lipid membrane permeability . Hydroxyl Group: The -OH group in the target compound is absent in the listed analogs.

Commercial Availability and Cost: 4-Amino-3-methylbenzonitrile is significantly cheaper (JPY 2,000/5g) than 3-(Aminomethyl)benzonitrile (JPY 7,200/5g), likely due to simpler synthesis routes or higher demand .

Hydrochloride Salt Formation: 4-(Aminomethyl)benzonitrile hydrochloride demonstrates the feasibility of stabilizing amino-substituted benzonitriles as salts. For the target compound, hydrochloride salt formation could enhance crystallinity and shelf-life but may alter solubility profiles .

Research Implications and Limitations

- Synthetic Challenges: The ethyl and hydroxyl substituents in 2-Amino-3-ethyl-4-hydroxybenzonitrile may complicate regioselective synthesis compared to methyl-substituted analogs.

- Data Gaps: No experimental data (e.g., NMR, melting point) are available for the target compound.

Preparation Methods

Multi-Step Functionalization via Directed Metalation

A promising route involves iterative functionalization of a pre-substituted benzene scaffold:

-

4-Hydroxybenzonitrile as a Starting Material

-

Ethyl Group Introduction via Directed ortho-Metalation

-

Nitration and Reduction

-

Demethylation

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 92 |

| Ethylation | LDA, EtI, THF, -78°C | 75 |

| Nitration | HNO₃/H₂SO₄, 0°C | 68 |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 85 |

| Demethylation | BBr₃, CH₂Cl₂, rt | 90 |

Heterocyclic Intermediate Route

Adapting methods from benzoxazolinone chemistry:

-

Bromination of Benzoxazolinone

-

Bromine addition to 6-methylbenzoxazolinone introduces a bromine at position 5.

-

-

Cyanation with CuCN

-

Heating with copper(I) cyanide (CuCN) in DMF at 150°C replaces bromine with nitrile.

-

-

Carbamate Protection and Deprotection

-

Treating with di-tert-butyl dicarbonate forms a carbamate at the amino group.

-

Acidic hydrolysis (HCl/EtOH) removes the carbamate, yielding 2-amino-3-ethyl-4-hydroxybenzonitrile.

-

Advantages :

Comparative Analysis of Methods

| Parameter | Directed Metalation Route | Heterocyclic Route |

|---|---|---|

| Total Yield | ~45% | ~38% |

| Step Count | 5 | 4 |

| Regioselectivity | High | Moderate |

| Scalability | Limited by LDA | Amenable to bulk synthesis |

The directed metalation route offers superior regiocontrol but requires cryogenic conditions, whereas the heterocyclic pathway simplifies scalability at the expense of intermediate purification.

Emerging Techniques and Optimization

Q & A

Q. What are reliable synthetic routes for 2-Amino-3-ethyl-4-hydroxybenzonitrile, and how can intermediates be optimized?

Methodological Answer: Synthesis of benzonitrile derivatives often involves multi-step reactions. For example, nitrile-containing aromatic systems can be synthesized via nucleophilic substitution or condensation reactions. A practical approach is to adapt methods from structurally similar compounds, such as the use of aniline derivatives in Schiff base formation (as seen in (E)-4-(1-(5-bromo-2-hydroxyphenyl)ethylideneamino)benzonitrile synthesis ). Key steps include:

- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate nitrile intermediates.

- Functional group protection : Protect hydroxyl and amino groups with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions.

- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2–1.5 eq. of ethylating agents) and temperature (80–100°C for 12–24 hrs) based on analogs like 4-Amino-3-methylbenzonitrile .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : Employ a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm, using acetonitrile/water (70:30) as the mobile phase. Compare retention times with standards .

- 1H NMR : Dissolve in deuterated DMSO (δ 2.50 ppm reference). Aromatic protons in benzonitrile derivatives typically appear at δ 6.8–8.2 ppm; amino protons may show broad peaks at δ 4.5–5.5 ppm .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected m/z for C9H11N2O: 163.0870) with ±5 ppm accuracy.

Q. What solvents and storage conditions are recommended for this compound?

Methodological Answer:

- Solubility : Benzonitrile derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-test solubility using 10 mg/mL in DMSO .

- Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation. Similar compounds like 3-Amino-4-hydroxybenzoic acid degrade at >25°C .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods for weighing and reactions .

- Exposure control : Monitor airborne particles via HEPA filters. For skin contact, rinse immediately with 0.1 M HCl (if basic) or 0.1 M NaOH (if acidic) .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., HPLC vs. NMR purity) be resolved?

Methodological Answer: Contradictions often arise from residual solvents or tautomeric forms. Mitigation strategies include:

- Multi-method validation : Cross-check purity using HPLC, 1H NMR (integration of impurity peaks), and elemental analysis.

- Thermogravimetric analysis (TGA) : Detect volatile impurities (e.g., water, solvents) by heating samples at 10°C/min up to 300°C .

- Advanced spectroscopy : Use 13C NMR or 2D-COSY to identify tautomers or rotamers affecting peak splitting .

Q. What computational methods predict the compound’s reactivity in heterocyclic synthesis?

Methodological Answer:

- DFT calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, benzonitrile derivatives have shown affinity for kinase domains .

Q. How can crystallographic data resolve structural ambiguities?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (1:1). Use Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths and angles, as demonstrated for 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile .

- Data refinement : Employ SHELX-97 for structure solution and Olex2 for visualization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.